Mutagenic Attenuation by N′-Methyl Substitution Relative to the N′-Unsubstituted Analog
In the Ames Salmonella typhimurium TA1535 assay, N-methyl-N′-aryl-N′-methyl-N-nitrosoureas (II-Y series), including the title compound, exhibited no significant or weaker mutagenicity when directly compared to their corresponding N′-unsubstituted N-methyl-N′-aryl-N-nitrosoureas (I-X series). For the p-nitrophenyl congener, the I-X compound (N-methyl-N′-(p-nitrophenyl)-N-nitrosourea) displayed strong mutagenic potency without metabolic activation, whereas the II-Y derivative (target compound) showed markedly reduced activity [1]. The quantitative evaluation was performed at a fixed dose of 3.35 × 10⁻² µmol per plate, with alkylating activity correlated to 4-(p-nitrobenzyl)pyridine reactivity [1].
| Evidence Dimension | Mutagenic potency (revertants per plate) in S. typhimurium TA1535 without S9 activation |
|---|---|
| Target Compound Data | Weaker or non-significant mutagenicity (exact revertant count not reported in abstract; classified as no significant mutagenicity relative to I-X analog) [1] |
| Comparator Or Baseline | N-Methyl-N′-(p-nitrophenyl)-N-nitrosourea (I-X analog, CAS 21562-01-6): strong mutagenic potency, exceeding that of N-methyl-N-nitrosourea [1] |
| Quantified Difference | Mutagenicity reduced from strong (I-X) to weak/non-significant (II-Y); exact fold-change not available from published abstract but described as qualitative divergence between series [1] |
| Conditions | Salmonella typhimurium TA1535, dose 3.35 × 10⁻² µmol/plate, without metabolic activation, 37°C, 48 h incubation [1] |
Why This Matters
Procurement of the correct N′-methyl derivative is critical when investigating the role of the N′-hydrogen in nitrosourea-mediated mutagenesis, as the I-X analog yields a false-positive signal for studies requiring attenuated mutagenic background.
- [1] Yano K, Isobe M. Mutagenicity of N-Methyl-N′-aryl-N-nitrosoureas and N-Methyl-N′-aryl-N′-methyl-N-nitrosoureas in Relation to Their Alkylating Activity. Cancer Res. 1979;39(12):5147-5149. View Source
